N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a trichloroacetamide functional group
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide typically involves multiple steps, starting with the formation of the benzothiazole ring. Common synthetic routes include:
Diazo-Coupling: This method involves the reaction of 2-aminobenzenethiol with diazonium salts to form the benzothiazole core.
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Biginelli Reaction: This multicomponent reaction involves the condensation of urea, aldehydes, and β-keto esters to form the benzothiazole derivatives.
For industrial production, methods such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The trichloroacetamide group can be reduced to form amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis . In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds have similar antibacterial properties but differ in their chemical structure and reactivity.
2-arylbenzothiazoles: These compounds are used in medicinal chemistry for their anticancer and antimicrobial activities.
N-(6-chlorobenzo[d]thiazol-2-yl)-4-hydroxybenzamide: This compound has similar biological activities but differs in its functional groups and synthesis methods.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C15H9Cl3N2O2S |
---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C15H9Cl3N2O2S/c16-15(17,18)14(22)19-8-5-6-9(11(21)7-8)13-20-10-3-1-2-4-12(10)23-13/h1-7,21H,(H,19,22) |
InChI Key |
KRIXJYWOCFNDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.